(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
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Overview
Description
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloro substituent at the 8-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent at the 8-position can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methanamine
Uniqueness
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 8-position and the methanamine group at the 2-position provides distinct properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(8-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |
InChI Key |
YWLRACIPQXRWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)CN |
Origin of Product |
United States |
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